

Spectroscopic Characterization of 4-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-pyrazol-1-ylmethyl)aniline

Cat. No.: B123811

[Get Quote](#)

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the compound **4-(1H-pyrazol-1-ylmethyl)aniline** (CAS No. 142335-61-3). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. Methodologies for data acquisition and interpretation are detailed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction and Molecular Structure

4-(1H-pyrazol-1-ylmethyl)aniline is a heterocyclic compound featuring a pyrazole ring linked to an aniline moiety through a methylene bridge.^[1] This structure is of significant interest in medicinal chemistry and materials science, as the pyrazole ring is a known pharmacophore, and the aniline group provides a versatile site for further chemical modification.^[1] A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

The molecular structure, with the chemical formula $C_{10}H_{11}N_3$ and a molecular weight of 173.22 g/mol, forms the basis for all subsequent spectroscopic predictions.^[2]

Molecular Structure Diagram

Caption: Molecular Structure of **4-(1H-pyrazol-1-ylmethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-(1H-pyrazol-1-ylmethyl)aniline**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrazole, methylene, and aniline protons. The predicted chemical shifts (δ) are presented in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Notes
Aniline -NH ₂	~3.7	Broad Singlet	2H	Chemical shift can vary with concentration and solvent.
Pyrazole H-5	~7.5	Doublet	1H	Coupled to H-4.
Pyrazole H-3	~7.4	Singlet	1H	
Aniline H-2, H-6	~7.0	Doublet	2H	Aromatic protons ortho to the methylene bridge.
Aniline H-3, H-5	~6.7	Doublet	2H	Aromatic protons meta to the methylene bridge.
Pyrazole H-4	~6.2	Triplet	1H	Coupled to H-3 and H-5.
Methylene -CH ₂ -	~5.2	Singlet	2H	Singlet due to no adjacent protons.

Expert Interpretation: The aniline protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The pyrazole protons will present a distinct pattern, with the H-4 proton appearing as a triplet due to coupling with its two neighbors. The methylene bridge protons are chemically equivalent and lack adjacent protons, thus they should appear as a sharp singlet. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Carbon Assignment	Predicted δ (ppm)	Notes
Pyrazole C-5	~139	
Aniline C-4 (ipso)	~146	Carbon attached to the amino group.
Aniline C-1 (ipso)	~129	Carbon attached to the methylene bridge.
Aniline C-2, C-6	~128	
Pyrazole C-3	~130	
Aniline C-3, C-5	~115	
Pyrazole C-4	~105	
Methylene -CH ₂ -	~55	

Expert Interpretation: The spectrum is predicted to show eight distinct carbon signals, consistent with the molecular structure. The ipso-carbons of the aniline ring (C-1 and C-4) are influenced by their respective substituents. The C-4 carbon, attached to the electron-donating amino group, is expected to be shifted upfield compared to a standard benzene ring, while the C-1 carbon will be slightly downfield. The methylene carbon signal will appear in the aliphatic region around 55 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

- Sample Preparation: Dissolve 5-10 mg of **4-(1H-pyrazol-1-ylmethyl)aniline** in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-pulse spectrum with a 30-degree pulse angle.

- Set the spectral width to cover the range of -2 to 12 ppm.
- Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.
- Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum using a standard pulse program.
 - Set the spectral width to cover 0-200 ppm.
 - Employ a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals, particularly quaternary carbons.
 - Accumulate a larger number of scans (e.g., 1024 or more) as the ^{13}C nucleus is less sensitive.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

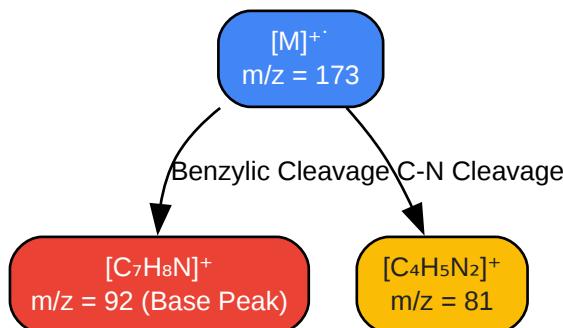
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3450 - 3300	N-H stretch (aniline)	Medium-Strong
3100 - 3000	Aromatic C-H stretch	Medium
2950 - 2850	Aliphatic C-H stretch (methylene)	Medium
1620 - 1580	C=C stretch (aromatic)	Strong
1520 - 1480	N-H bend (aniline)	Medium
1300 - 1200	C-N stretch	Medium
850 - 800	C-H out-of-plane bend (1,4-disubstituted)	Strong

Expert Interpretation: The IR spectrum will be characterized by the prominent N-H stretching bands of the primary amine in the 3450-3300 cm⁻¹ region, which may appear as a doublet. The aromatic C=C stretching vibrations will give rise to strong absorptions in the 1620-1580 cm⁻¹ range. A strong band between 850-800 cm⁻¹ would be indicative of the 1,4-disubstitution pattern on the aniline ring.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

- Molecular Ion (M^+): $\text{m/z} = 173$. This peak corresponds to the intact molecule and confirms the molecular weight.
- Major Fragment Ions:
 - $\text{m/z} = 92$ (Base Peak): This likely corresponds to the tropylium-like ion formed after benzylic cleavage, $[\text{C}_6\text{H}_4\text{NH}_2]^+$. This is expected to be a very stable and thus abundant fragment.
 - $\text{m/z} = 81$: This fragment likely arises from the cleavage of the C-N bond, resulting in the pyrazolylmethyl cation, $[\text{C}_4\text{H}_5\text{N}_2]^+$.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: For a volatile and thermally stable compound, direct insertion probe or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight via protonation ($[M+H]^+$ at m/z 174).
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **4-(1H-pyrazol-1-ylmethyl)aniline**. The expected NMR, IR, and MS data, along with their interpretations, offer a solid foundation for any researcher working with this compound. The provided protocols outline best practices for experimental data acquisition, ensuring that when this compound is synthesized or analyzed, the resulting data can be reliably compared to these predictions for accurate identification and characterization.

References

- Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. *Molbank*, 2024(2), M1823. [\[Link\]](#)
- LookChem. (n.d.). **4-(1H-pyrazol-1-ylmethyl)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]
- 2. 4-(1H-pyrazol-1-ylmethyl)aniline | lookchem [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123811#spectroscopic-data-nmr-ir-mass-spec-of-4-1h-pyrazol-1-ylmethyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com